Ethyl 3-chloro-4,5-dihydroxybenzoate
Description
Ethyl 3-chloro-4,5-dihydroxybenzoate is a benzoic acid derivative featuring a chloro substituent at the 3-position and hydroxyl groups at the 4- and 5-positions, esterified with ethanol. For instance, mthis compound (compound 36) is synthesized via demethylation of 3-chloro-4-hydroxy-5-methoxybenzoic acid using tribromoborane . The ethyl ester variant likely follows a similar route, substituting methanol with ethanol during esterification.
Properties
Molecular Formula |
C9H9ClO4 |
|---|---|
Molecular Weight |
216.62 g/mol |
IUPAC Name |
ethyl 3-chloro-4,5-dihydroxybenzoate |
InChI |
InChI=1S/C9H9ClO4/c1-2-14-9(13)5-3-6(10)8(12)7(11)4-5/h3-4,11-12H,2H2,1H3 |
InChI Key |
WHRIRTCGDOQQGB-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=CC(=C(C(=C1)Cl)O)O |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analogues
The following table summarizes key structural analogues and their properties:
Key Differences and Implications
- Substituent Effects: Hydroxyl vs. Alkoxy Groups: this compound’s free hydroxyl groups enhance hydrogen-bonding capacity, improving solubility in polar solvents compared to alkoxy-substituted analogues like 3,4,5-triethoxybenzoic acid . However, alkoxy groups (e.g., cyclopentyloxy in compound 37) increase lipophilicity, favoring membrane permeability in drug design .
Ester vs. Acid Forms :
The ethyl ester group in this compound likely improves bioavailability compared to carboxylic acid derivatives like caffeic acid, which is more polar and less membrane-permeable .- Biological Activity: Antimicrobial Potential: Chloro-aromatic compounds, such as 3-(3-chloro-4,5-dimethoxyphenyl)-1-(4,5-dimethoxyphenyl)prop-2-en-1-one, exhibit antimicrobial properties due to electron-withdrawing chloro groups enhancing reactivity . This suggests similar activity for this compound. Pesticidal Applications: Ethyl esters with chloro substituents (e.g., ethyl 4-chloro-alpha...benzeneacetate) are used as pesticides, implying that the target compound may also function in agrochemical contexts .
Physicochemical and Toxicological Data
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